REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][OH:4].[CH2:5]([NH:7][CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[CH3:6].C(=O)([O-])[O-].[K+].[K+]>CO>[CH2:5]([N:7]([CH2:2][CH2:3][OH:4])[CH2:8][CH2:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1)[CH3:6] |f:2.3.4|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCOC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir at room temperature for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, remove the solvents in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in 25 mL water
|
Type
|
EXTRACTION
|
Details
|
extract 3×50 mL methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organics over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |